molecular formula C6H7ClO2S2 B1333670 2,5-dimethylthiophene-3-sulfonyl Chloride CAS No. 97272-04-3

2,5-dimethylthiophene-3-sulfonyl Chloride

Cat. No. B1333670
CAS RN: 97272-04-3
M. Wt: 210.7 g/mol
InChI Key: CMTPCYKEUFDVAU-UHFFFAOYSA-N
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Description

2,5-Dimethylthiophene-3-sulfonyl chloride is a chemical compound that is part of the thiophene family, which are sulfur-containing heterocyclic compounds. Thiophene derivatives are known for their diverse applications in organic synthesis and material science due to their unique chemical properties. Although the provided papers do not directly discuss 2,5-dimethylthiophene-3-sulfonyl chloride, they offer insights into the chemistry of related thiophene sulfonyl chlorides and their derivatives, which can be extrapolated to understand the compound .

Synthesis Analysis

The synthesis of thiophene sulfonyl derivatives can involve various methods, including oxidative chlorination and reactions with chlorosulfonic acid. For instance, 3-cyanopyridine-2-sulfonyl chlorides were synthesized by oxidative chlorination of the respective thiones . Similarly, thiophene-2-sulfonyl chloride reacted with chlorosulfonic acid to give a mixture of bis-sulfonyl chlorides . These methods suggest potential pathways for synthesizing 2,5-dimethylthiophene-3-sulfonyl chloride, although the exact procedure would depend on the starting materials and desired substituents.

Molecular Structure Analysis

The molecular structure of thiophene sulfonyl derivatives is characterized by the presence of a sulfonyl chloride group attached to the thiophene ring. The structure and electronic properties of such compounds can be studied using X-ray crystallography and quantum-chemical calculations, as demonstrated by the analysis of sterically hindered isomeric forms of dimethyl[methyl(phenylsulfonyl)amino]benzenesulfonyl chloride . These techniques could be applied to determine the precise molecular geometry and electronic distribution in 2,5-dimethylthiophene-3-sulfonyl chloride.

Chemical Reactions Analysis

Thiophene sulfonyl chlorides are reactive intermediates that can participate in various chemical reactions. For example, they can react with amines, hydrazine, and sodium azide to form a range of derivatives . The reactivity of 2,5-dimethylthiophene-3-sulfonyl chloride would likely be similar, allowing for the formation of sulfonamides, hydrazides, and other functionalized products. The presence of the dimethyl groups may influence the reactivity and selectivity of the compound in these reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiophene sulfonyl chlorides are influenced by their molecular structure. For instance, the photoremovable protecting group properties of 2,5-dimethylphenacyl sulfonic esters suggest that similar thiophene derivatives could be designed for light-induced deprotection reactions . The stability of sulfonium salts in different pH conditions, as seen with dimethyl(2-hydroxy-5-nitrobenzyl)sulfonium chloride, also provides insights into the behavior of thiophene sulfonyl chlorides in aqueous environments . These properties are essential for their application in organic synthesis and biochemistry.

Scientific Research Applications

  • Scientific Field: Medicinal Chemistry

    • Thiophene-based analogs have been fascinated by a growing number of scientists as a potential class of biologically active compounds .
    • They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
    • Molecules with the thiophene ring system exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
    • For example, suprofen has a 2-substituted thiophene framework and is known as nonsteroidal anti-inflammatory drug and articaine as 2,3,4-trisubstituent thiophene (3-n-propylamino-α-propionylamino-2-carbomethoxy-4-methyl-thiophene hydrochloride), is used as a voltage-gated sodium channel blocker and dental anesthetic in Europe .
  • Scientific Field: Industrial Chemistry and Material Science

    • Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors .
    • Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors .
    • They are also used in the fabrication of organic light-emitting diodes (OLEDs) .

Safety And Hazards

The compound has a GHS05 pictogram . The signal word is "Danger" . The hazard statements are H314;EUH029 . The precautionary statements are P232;P260;P280 .

properties

IUPAC Name

2,5-dimethylthiophene-3-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7ClO2S2/c1-4-3-6(5(2)10-4)11(7,8)9/h3H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMTPCYKEUFDVAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(S1)C)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClO2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20381484
Record name 2,5-dimethylthiophene-3-sulfonyl Chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20381484
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-dimethylthiophene-3-sulfonyl Chloride

CAS RN

97272-04-3
Record name 2,5-dimethylthiophene-3-sulfonyl Chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20381484
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,5-dimethylthiophene-3-sulfonyl chloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
B Saoudi, A Debache, JF Soulé, H Doucet - RSC advances, 2015 - pubs.rsc.org
We report herein on the palladium-catalyzed direct heteroarylation of heteroarenes (eg, pyrroles, furans, and thiophenes) in which heteroarylsulfonyl chlorides are used as coupling …
Number of citations: 12 pubs.rsc.org
RJ Fawcett - 1957 - search.proquest.com
The present investigation was initiated with two main objectives^ namely, the study of methods for synthesizing new substituted thio-phenethiols and the preparation of UP-(N, N-…
Number of citations: 0 search.proquest.com
NM Igoe - 2017 - discovery.ucl.ac.uk
Bromodomains (BRDs) are protein-protein interaction modules responsible for recognition of and binding to ε-N-acetylated histone lysines. Following on from the success in drugging …
Number of citations: 3 discovery.ucl.ac.uk
L Carzaniga, G Amari, A Rizzi, C Capaldi… - Journal of Medicinal …, 2017 - ACS Publications
Phosphodiesterase 4 (PDE4) is a key cAMP-metabolizing enzyme involved in the pathogenesis of inflammatory disease, and its pharmacological inhibition has been shown to exert …
Number of citations: 15 pubs.acs.org

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